molecular formula C12H11ClFN3O B1454378 2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide CAS No. 1269151-35-0

2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide

Cat. No. B1454378
CAS RN: 1269151-35-0
M. Wt: 267.68 g/mol
InChI Key: GCIWRHLPHZZTPL-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide, commonly referred to as 2-CFA, is an organic compound with a variety of applications in scientific research. It is a synthetic molecule composed of a pyrazole ring, a fluorophenyl group, a methyl group, and a chloroacetamide group. 2-CFA has been used in a variety of laboratory experiments, including those related to biochemistry, physiology, and molecular biology.

Scientific Research Applications

Antioxidant Activity

Studies have explored the antioxidant activities of related pyrazole-acetamide derivatives. These compounds show significant antioxidant activity, which is crucial for protecting cells against oxidative damage linked to various diseases, including cancer and neurodegenerative disorders (Chkirate et al., 2019).

Antimicrobial and Antibacterial Properties

Research on pyrazole-acetamide derivatives has also shown promising antimicrobial and antibacterial properties. Coordination complexes constructed from these compounds have demonstrated outstanding antibacterial activity against various bacterial strains, highlighting their potential as novel antibacterial agents (Chkirate et al., 2022).

Anti-inflammatory and Analgesic Effects

Compounds within this class have been evaluated for their anti-inflammatory and analgesic effects. This research is crucial for the development of new therapeutic agents that can effectively manage pain and inflammation without the side effects associated with current treatments (Nayak et al., 2014).

Anticancer Activity

Several studies have focused on the synthesis and biological evaluation of pyrazole-acetamide derivatives for their anticancer activity. These compounds have been tested against various cancer cell lines, showing potential as anticancer agents. The research aims to discover new drugs with higher efficacy and lower toxicity for cancer treatment (Al-Sanea et al., 2020).

Herbicidal Activity

The herbicidal activity of substituted phenyl pyrazole derivatives has been investigated, with some compounds exhibiting high bioactivity. This research is significant for the development of new herbicides that can provide effective weed control with minimal environmental impact (Zhou et al., 2010).

properties

IUPAC Name

2-chloro-N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O/c1-8-6-11(15-12(18)7-13)17(16-8)10-5-3-2-4-9(10)14/h2-6H,7H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIWRHLPHZZTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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